3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways Involved: The compound may interfere with DNA replication or repair mechanisms, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the benzoyl and fluorophenylmethyl groups.
Fluoroquinolones: A class of antibiotics with a similar quinoline core and fluorine atoms, known for their broad-spectrum antimicrobial activity.
Uniqueness
3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and fluorophenylmethyl groups enhances its potential for diverse applications compared to simpler quinoline derivatives.
Properties
IUPAC Name |
3-benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-8-4-5-15(11-17)13-26-14-20(22(27)16-6-2-1-3-7-16)23(28)19-12-18(25)9-10-21(19)26/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDITTBFAXTQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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